molecular formula C21H21N5O3S B11278315 N-{2-[3-({[(3-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide

N-{2-[3-({[(3-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide

Cat. No.: B11278315
M. Wt: 423.5 g/mol
InChI Key: NDZDYRAJRZDGQL-UHFFFAOYSA-N
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Description

N-{2-[3-({[(3-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a triazine ring, a sulfanyl group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(3-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Carbamoyl Group: The carbamoyl group is attached using a suitable carbamoylating agent.

    Final Assembly: The final compound is assembled by linking the triazine ring with the phenylpropanamide moiety through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

N-{2-[3-({[(3-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-{2-[3-({[(3-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[3-({[(3-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}acetamide
  • N-{2-[3-({[(3-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}butanamide

Uniqueness

N-{2-[3-({[(3-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21N5O3S

Molecular Weight

423.5 g/mol

IUPAC Name

N-[2-[3-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]propanamide

InChI

InChI=1S/C21H21N5O3S/c1-3-17(27)23-16-10-5-4-9-15(16)19-20(29)24-21(26-25-19)30-12-18(28)22-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,22,28)(H,23,27)(H,24,26,29)

InChI Key

NDZDYRAJRZDGQL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

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